molecular formula C20H21NO4S2 B12478884 2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate

2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate

Cat. No.: B12478884
M. Wt: 403.5 g/mol
InChI Key: LDORLMWSYFLLMW-UHFFFAOYSA-N
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Description

2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 4-TERT-BUTYLBENZOATE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 4-TERT-BUTYLBENZOATE typically involves the reaction of 4-tert-butylbenzoic acid with 2-mercaptobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride, which then reacts with 2-mercaptobenzothiazole to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 4-TERT-BUTYLBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or thioether derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 4-TERT-BUTYLBENZOATE is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various functionalized benzothiazole derivatives.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of benzothiazole compounds are explored for their pharmacological properties. They are investigated as potential drugs for treating various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it valuable in the development of advanced materials.

Mechanism of Action

The mechanism of action of 2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 4-TERT-BUTYLBENZOATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzymes, receptors, or other proteins, modulating their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.

    4-tert-Butylbenzoic Acid: A starting material used in the preparation of various esters and amides.

    Benzothiazole: A core structure in many biologically active compounds.

Uniqueness

2-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)SULFANYL]ETHYL 4-TERT-BUTYLBENZOATE is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H21NO4S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)sulfanyl]ethyl 4-tert-butylbenzoate

InChI

InChI=1S/C20H21NO4S2/c1-20(2,3)15-10-8-14(9-11-15)19(22)25-12-13-26-18-16-6-4-5-7-17(16)27(23,24)21-18/h4-11H,12-13H2,1-3H3

InChI Key

LDORLMWSYFLLMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)OCCSC2=NS(=O)(=O)C3=CC=CC=C32

Origin of Product

United States

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